molecular formula C11H12ClN3O B8529871 [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol

[3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol

Cat. No. B8529871
M. Wt: 237.68 g/mol
InChI Key: GZEIXMYPSADADP-UHFFFAOYSA-N
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Description

[3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol

InChI

InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2

InChI Key

GZEIXMYPSADADP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine (4.48 g, 20.4 mmol) in anh THF (255 mL) at −78° C. under Ar, 9-BBN (61.2 mL, 0.5 M in THF, 30.6 mmol) was added dropwise over 8 min (a suspension). The cooling bath was replaced with ice-H2O and the reaction was allowed to warm slowly to rt. After being stirred for 17 h, H2O (100 mL,) was added followed by, after ˜5 min, NaBO3—H2O (12.2 g, 122.3 mmol) added in one lot. The reaction was stirred at rt for 5 h and then filtered through Celite. The Celite and residual solids were washed with DCM and EtOAc. The filtrate was concentrated under reduced pressure to yield an aq solution, which was saturated with NaCl and extracted with EtOAc (3×). The extracts were dried (Na2SO4) and concentrated under reduced pressure to yield a light yellow oil which was purified by flash chromatography on SiO2(9:1 DCM:MeOH) to afford the title compound as a light yellow oil; HPLC: tR (mass-directed HPLC, polar7 min) 2.52 min; MS (ES+): 238.0. The addition may be carried out at 0° C. Suspension quickly clears up after the exchange of cooling baths. The final product contained 1,5-cis-octanediol derived from 9-BBN. Based on 1H NMR estimated roughly to be 66% target material and 33% of the byproduct. The crude product was taken onto next step crude, stereoselectivity of the product was 4-5:1 as judged by 1H NMR.
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
61.2 mL
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaBO3 H2O
Quantity
12.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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